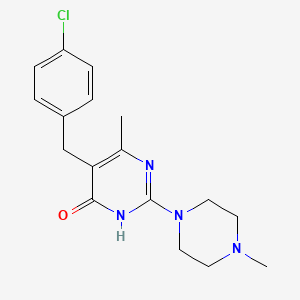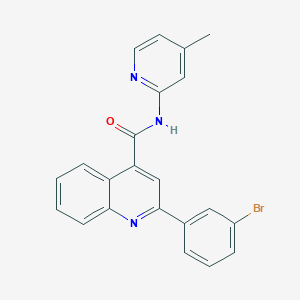![molecular formula C22H23N3O2 B6138037 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine is a compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been synthesized through various methods. This compound has been studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. It has also been reported to inhibit the production of reactive oxygen species and to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has advantages and limitations for lab experiments. Its advantages include its ability to inhibit the growth of cancer cells and microorganisms, its ability to induce apoptosis and cell cycle arrest, and its ability to inhibit the activity of various enzymes. Its limitations include its toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine. These include the development of more efficient synthesis methods, the study of its mechanism of action, the study of its pharmacokinetics and pharmacodynamics, and the development of more potent and selective analogs. Additionally, the potential use of 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine as a therapeutic agent for the treatment of cancer and infectious diseases should be explored further.
Synthesemethoden
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine can be synthesized through various methods, including the reaction of 2-benzyl-4-morpholinone with 4-(2-chloroethoxy)benzaldehyde followed by reaction with pyrimidine-2-ol. Another method involves the reaction of 2-benzyl-4-morpholinone with 4-(2-bromoethoxy)benzaldehyde followed by reaction with pyrimidine-2-ol. Both methods have been reported to yield good results.
Wissenschaftliche Forschungsanwendungen
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been studied for its scientific research applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antifungal and antibacterial activity against various microorganisms.
Eigenschaften
IUPAC Name |
2-benzyl-4-[(4-pyrimidin-2-yloxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-5-18(6-3-1)15-21-17-25(13-14-26-21)16-19-7-9-20(10-8-19)27-22-23-11-4-12-24-22/h1-12,21H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOJBKMISZQTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)OC3=NC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)
![1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6137958.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)

![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)

![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)

![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6138062.png)